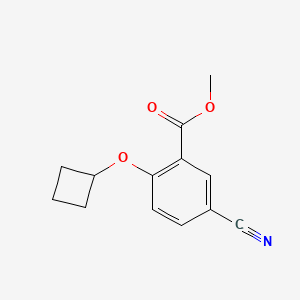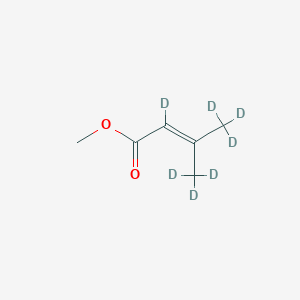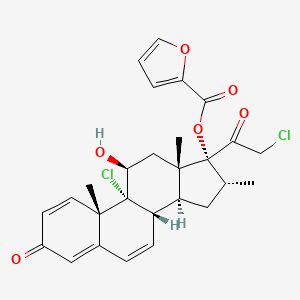
Cyanoacetylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanoacetylindole is a nitrogen-heterocyclic compound derived from indole, a significant nitrogen-based heterocycle. Indole-based compounds have garnered attention due to their biological and pharmaceutical activities. This compound is easily obtained from the reaction of indoles and cyanoacetic acid . It serves as a versatile starting material for constructing various molecules containing indole moieties in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyanoacetylindole can be synthesized through the reaction of indoles with cyanoacetic acid . One-pot reactions involving this compound, aromatic aldehydes, and other reagents in the presence of catalysts like melamine hexakis(methylene)hexakis(phosphonic acid) have been reported . For instance, the preparation of (3′-indolyl)pyrazolo[3,4-b]pyridines involves a one-pot reaction between this compound, 3-methyl-1-phenyl-1 H-pyrazol-5-amine, and an aromatic aldehyde .
Industrial Production Methods: Industrial production methods for this compound typically involve the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Solvent-free reactions and stirring without solvent at elevated temperatures are common approaches .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanoacetylindole undergoes various chemical reactions, including oxidation, reduction, and substitution . It is commonly used in multi-component reactions to synthesize heterocyclic compounds such as pyranes, pyridines, dihydropyridines, pyrimidines, and more .
Common Reagents and Conditions: Reagents like stannous chloride in DMF, ammonium acetate, and aromatic aldehydes are frequently used in reactions involving this compound . Reaction conditions often include elevated temperatures and the presence of catalysts .
Major Products: Major products formed from reactions involving this compound include functionalized indole-3-yl pyridines, pyrazolopyridines, pyrazolopyrimidines, and other heterocyclic compounds .
Applications De Recherche Scientifique
Cyanoacetylindole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of cyanoacetylindole involves its interaction with molecular targets and pathways in biological systems. For example, it can act as a fluorescent probe when reacted with specific aldehydes in the presence of catalysts . The compound’s effects are mediated through its ability to form various heterocyclic structures that interact with biological molecules .
Comparaison Avec Des Composés Similaires
- Cyanoacetamide derivatives
- N-cyanoacetamides
- Spiro indole derivatives
Comparison: Cyanoacetylindole is unique due to its versatile reactivity and ability to form a wide range of heterocyclic compounds . Compared to similar compounds, it offers distinct advantages in multi-component reactions and the synthesis of biologically active molecules .
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
3-(1H-indol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H8N2O/c12-6-5-11(14)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,13H,5H2 |
Clé InChI |
LQEUUJZMVCLJKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
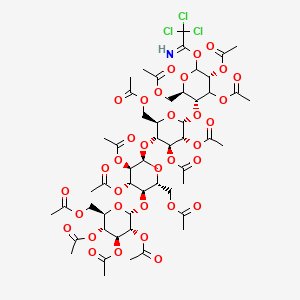
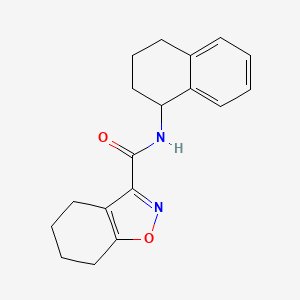

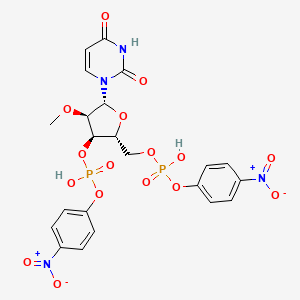
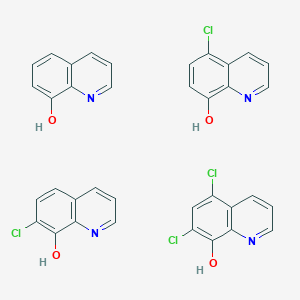
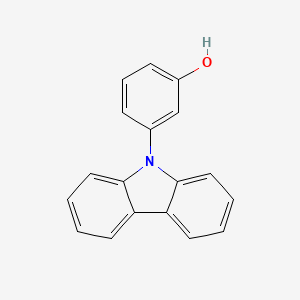
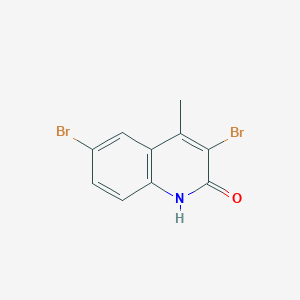
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
